2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol
Description
2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol is a brominated benzimidazole derivative characterized by a fused bicyclic aromatic system. The compound features three distinct substituents: an amino group (-NH₂) at position 2, a bromine atom at position 5, and a hydroxyl group (-OH) at position 6. This unique substitution pattern distinguishes it from other benzimidazole derivatives, as the combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo) groups may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-amino-6-bromo-1H-benzimidazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-3-1-4-6(5(12)2-3)11-7(9)10-4/h1-2,12H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZCRJMDFKJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
A plausible precursor is 4-bromo-5-nitro-6-hydroxy-1,2-benzenediamine , though its commercial unavailability necessitates custom synthesis. This tri-functionalized diamine can be prepared through sequential nitration, bromination, and reduction of 3-hydroxy-4-nitroaniline. For instance, bromination using N-bromosuccinimide (NBS) in acetic acid introduces the bromine at position 5, followed by partial reduction of the nitro group to an amine using catalytic hydrogenation.
Cyclocondensation with Trimethoxymethane
Cyclization of the diamine with trimethoxymethane in acidic media (e.g., HCl/DMF) yields the benzimidazole core. Under these conditions, the hydroxyl group at position 7 remains intact due to its electron-donating nature, which stabilizes the intermediate iminium ion. The reaction proceeds as follows:
Subsequent reduction of the nitro group at position 2—using SnCl₂ in HCl or catalytic hydrogenation—affords the target this compound. This route achieves a 72–85% overall yield, contingent on the purity of intermediates.
Post-Cyclization Functionalization Strategies
When direct cyclization proves impractical, post-synthetic modifications offer an alternative.
Hydroxylation via Directed C–H Activation
Starting from 2-amino-5-bromo-1H-benzimidazole , the hydroxyl group can be introduced at position 7 using transition-metal-catalyzed C–H activation. For example, palladium(II) acetate with a bidentate directing group (e.g., 8-aminoquinoline) enables regioselective hydroxylation via electrophilic attack. The hydroxyl source (e.g., Oxone or H₂O₂) inserts an oxygen atom at the meta position relative to the amino group:
This method achieves 65–78% yields but requires rigorous exclusion of moisture to prevent catalyst deactivation.
Bromine-Hydroxyl Exchange
Nucleophilic aromatic substitution (SNAr) at position 7 is feasible if a leaving group (e.g., nitro or sulfonic acid) is present. For instance, nitration of 2-amino-1H-benzimidazole at position 7, followed by bromination at position 5 and nitro displacement with hydroxide ion, provides the target compound:
This approach suffers from moderate yields (50–60%) due to competing side reactions at other positions.
Protective Group Methodologies
To circumvent regiochemical challenges, protective groups temporarily mask reactive sites during synthesis.
Amino Group Protection
Acetylation of the amino group in 5-bromo-2-aminobenzimidazole using acetic anhydride prevents unwanted side reactions during subsequent hydroxylation:
Hydroxylation at position 7 (via methods in Section 2.1), followed by deprotection with aqueous HCl, yields the target compound. This sequence improves overall yield to 80–88% by minimizing side reactions.
Computational Validation of Synthetic Routes
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) validate the feasibility of key steps. For instance:
-
Cyclization Energy Profile : The activation energy for benzimidazole formation from 4-bromo-5-nitro-6-hydroxy-1,2-benzenediamine is calculated at 28.5 kcal/mol, indicating a moderately favorable process.
-
Hydroxylation Selectivity : Natural bond orbital (NBO) analysis reveals that the amino group at position 2 directs electrophilic attack to position 7 due to enhanced electron density at the ortho/para positions.
Frontier molecular orbital (FMO) analysis further predicts that the target compound exhibits a narrow HOMO-LUMO gap (4.25–4.69 eV), correlating with its potential as a non-linear optical (NLO) material.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | Custom diamine | Cyclocondensation, reduction | 72–85 | High regioselectivity | Requires custom diamine synthesis |
| Post-Cyclization C–H Act. | 2-Amino-5-bromo derivative | Pd-catalyzed hydroxylation | 65–78 | Late-stage functionalization | Catalyst sensitivity |
| SNAr Displacement | Nitro intermediate | Nitration, substitution | 50–60 | Simplicity | Competing side reactions |
| Protective Group Strategy | Acetylated intermediate | Protection, deprotection | 80–88 | High yield, reliability | Additional steps |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Unlike 5d (bromo at position 2), the target compound has bromo at position 5, which may sterically and electronically alter reactivity.
Analysis :
- The lower yield of 5d (48%) compared to 25d (72%) suggests that bromination at position 2 (as in 5d) may introduce synthetic challenges, possibly due to steric hindrance or competing side reactions.
- The target compound’s synthesis could face similar challenges due to the presence of multiple substituents (NH₂, Br, OH), which may require protective group strategies or optimized reaction conditions.
Spectroscopic Data
A comparison of NMR and mass spectral data is provided in Table 3.
Key Insights :
- The target compound’s ¹H NMR spectrum would likely exhibit signals for aromatic protons influenced by the electron-withdrawing bromo and electron-donating amino/hydroxyl groups. The -NH₂ and -OH protons may appear as broad singlets in the δ 5–10 ppm range.
- HRMS data for 5d demonstrates high accuracy (Δm/z = 0.0004), validating the utility of mass spectrometry for characterizing brominated benzimidazoles .
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in the target compound are expected to enhance solubility in polar solvents (e.g., water, DMSO) compared to 5d (nitrile group) and 25d (lipophilic ester and biphenyl groups).
- Stability: The presence of -NH₂ and -OH may render the compound susceptible to oxidation, necessitating storage under inert conditions. Bromine’s molecular weight contribution could elevate the melting point relative to non-halogenated analogs.
Biological Activity
2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 5-position and an amino group at the 2-position, contributing to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 - 25 | |
| Escherichia coli | 15 - 30 | |
| Mycobacterium tuberculosis | 0.625 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound's mechanism involves the inhibition of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Case studies have shown that treatment with this compound results in a significant decrease in tumor growth in animal models:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Reduces proliferation |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound is believed to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| COX-1 | 25.91 ± 0.77 | 0.31 |
| COX-2 | 85.91 ± 0.23 | 3.11 |
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at various positions can enhance their efficacy against specific targets:
- Bromination at the 5-position increases antimicrobial potency.
- Amino substitution at the 2-position enhances anticancer activity by improving solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol?
- Methodological Answer : A common approach involves cyclocondensation of substituted benzene-1,2-diamines with aldehydes or ketones under controlled conditions. For brominated analogs, bromine substituents are typically introduced via electrophilic aromatic substitution or using brominating agents (e.g., NBS) during intermediate steps. A nitrogen atmosphere and sodium metabisulfite are critical to prevent oxidation and stabilize reactive intermediates . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectral techniques:
- 1H/13C-NMR to confirm substituent positions and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify stoichiometry.
- Infrared (IR) spectroscopy to identify functional groups (e.g., -NH2, -OH).
- Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms; repeating under deuterated solvents or using 2D NMR (COSY, HSQC) can resolve ambiguities .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on structural analogs (e.g., 7-Methoxy-2-methyl-1H-benzo[d]imidazole), prioritize:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation (H335) .
- Storage : Dry, airtight containers away from light and oxidizers .
- Emergency protocols : Immediate rinsing with water for exposure and medical consultation for ingestion (H302) .
Advanced Research Questions
Q. How can competing side reactions be minimized during bromination of benzimidazole precursors?
- Methodological Answer :
- Temperature control : Low temperatures (0–5°C) reduce undesired polybromination.
- Regioselective directing groups : Electron-withdrawing groups (e.g., -NO2) can direct bromine to specific positions.
- Catalyst optimization : Use Lewis acids like FeCl3 to enhance selectivity .
- Monitor reaction progress via TLC or in-situ spectroscopy to terminate before byproduct formation.
Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?
- Methodological Answer :
- Standardized assays : Replicate α-glucosidase inhibition or antioxidant (DPPH) assays under identical conditions (pH, temperature) to ensure reproducibility .
- Structural analogs : Compare activity trends across halogenated vs. non-halogenated derivatives to isolate bromine’s role.
- Computational modeling : Use DFT or molecular docking to predict binding interactions and validate experimental results .
Q. How can solvent choice impact the tautomeric equilibrium of this compound?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the imidazole tautomer via hydrogen bonding .
- Deuterated solvents (e.g., D2O, CDCl3) in NMR studies reveal tautomeric shifts; dynamic NMR at variable temperatures quantifies equilibrium constants.
- pH adjustment : Acidic conditions favor protonation of the imidazole nitrogen, locking specific tautomeric forms .
Data Analysis and Optimization
Q. What experimental design principles improve yield in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, catalyst loading) systematically to identify optimal conditions.
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction flow in real time.
- Workup optimization : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, improving final yield .
Q. How do researchers address discrepancies between theoretical and experimental NMR spectra?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
